

Spectroscopic Data for (2-Pyrrolidin-1-ylphenyl)methylamine: A Technical Guide

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Compound of Interest

Compound Name:	(2-Pyrrolidin-1-ylphenyl)methylamine
Cat. No.:	B1336485

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Disclaimer: Experimental spectroscopic data for **(2-Pyrrolidin-1-ylphenyl)methylamine** (CAS No. 72752-53-5) is not readily available in public databases. This guide provides expected spectroscopic characteristics based on the known properties of its constituent functional groups: a primary benzylamine and an N-phenylpyrrolidine moiety. For comparative purposes, available data for the structural isomer (3-Pyrrolidin-1-ylphenyl)methylamine is included where accessible.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(2-Pyrrolidin-1-ylphenyl)methylamine**, along with generalized experimental protocols.

Expected Spectroscopic Data

The structure of **(2-Pyrrolidin-1-ylphenyl)methylamine** contains a pyrrolidine ring attached to a phenyl ring at the 2-position, with a methylamine group also attached to the phenyl ring. This arrangement will dictate the chemical shifts, vibrational frequencies, and fragmentation patterns observed in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ^1H NMR Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the pyrrolidine ring protons.

Proton Type	Expected Chemical Shift (ppm)	Multiplicity	Notes
Aromatic (C ₆ H ₄)	6.8 - 7.5	Multiplet	The ortho-substitution pattern will lead to a complex splitting pattern.
Benzylic (CH ₂)	~3.8	Singlet or Doublet	Protons on the carbon adjacent to the phenyl ring and the amine group. May show coupling to NH ₂ protons.
Amine (NH ₂)	1.5 - 3.0 (broad)	Singlet (broad)	Chemical shift is concentration and solvent dependent. Signal may disappear upon D ₂ O exchange. [1]
Pyrrolidine (α-CH ₂)	3.2 - 3.5	Multiplet	Protons on the carbons of the pyrrolidine ring adjacent to the nitrogen.
Pyrrolidine (β-CH ₂)	1.8 - 2.1	Multiplet	Protons on the other carbons of the pyrrolidine ring.

Expected ¹³C NMR Data:

The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidine ring.

Carbon Type	Expected Chemical Shift (ppm)	Notes
Aromatic (C-N)	145 - 155	Quaternary carbon attached to the pyrrolidine nitrogen.
Aromatic (C-CH ₂ NH ₂)	135 - 145	Quaternary carbon attached to the methylamine group.
Aromatic (CH)	115 - 130	Aromatic carbons with attached protons.
Benzyllic (CH ₂)	45 - 55	Carbon of the methylamine group.
Pyrrolidine (α -C)	50 - 60	Carbons of the pyrrolidine ring adjacent to the nitrogen.
Pyrrolidine (β -C)	20 - 30	Other carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the N-H bonds of the primary amine, C-N bonds, and the aromatic ring.

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity	Notes
N-H Stretch (Primary Amine)	3300 - 3500	Medium	Two bands are expected for the symmetric and asymmetric stretches. [2]
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak	
C-H Stretch (Aliphatic)	2850 - 2960	Medium to Strong	
N-H Bend (Primary Amine)	1590 - 1650	Medium to Strong	Scissoring vibration. [2]
C=C Stretch (Aromatic)	1450 - 1600	Medium to Weak	Multiple bands are expected.
C-N Stretch (Aromatic)	1250 - 1360	Medium to Strong	
C-N Stretch (Aliphatic)	1020 - 1250	Medium	
C-H Out-of-Plane Bend (Aromatic)	730 - 770 and 690 - 710	Strong	Indicative of ortho-disubstitution.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The molecular formula is C₁₁H₁₆N₂ with a molecular weight of 176.26 g/mol .

Expected Fragmentation Data:

m/z	Proposed Fragment	Fragmentation Pathway
176	$[M]^+$	Molecular ion
161	$[M - NH_2]^+$	Loss of the amino group from the benzylic position.
147	$[M - CH_2NH_2]^+$	Cleavage of the methylamine group.
91	$[C_7H_7]^+$	Tropylium ion, a common fragment for benzyl compounds.
77	$[C_6H_5]^+$	Phenyl cation.
70	$[C_4H_8N]^+$	Fragment corresponding to the pyrrolidine ring.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for an aromatic amine like **(2-Pyrrolidin-1-ylphenyl)methylamine**.

NMR Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra to determine the chemical structure.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

- Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- To confirm the presence of the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The NH₂ signal should disappear or significantly decrease in intensity.[\[1\]](#)
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: spectral width of 200-240 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
 - Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet/Nujol).

- Place the sample in the spectrometer and acquire the sample spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

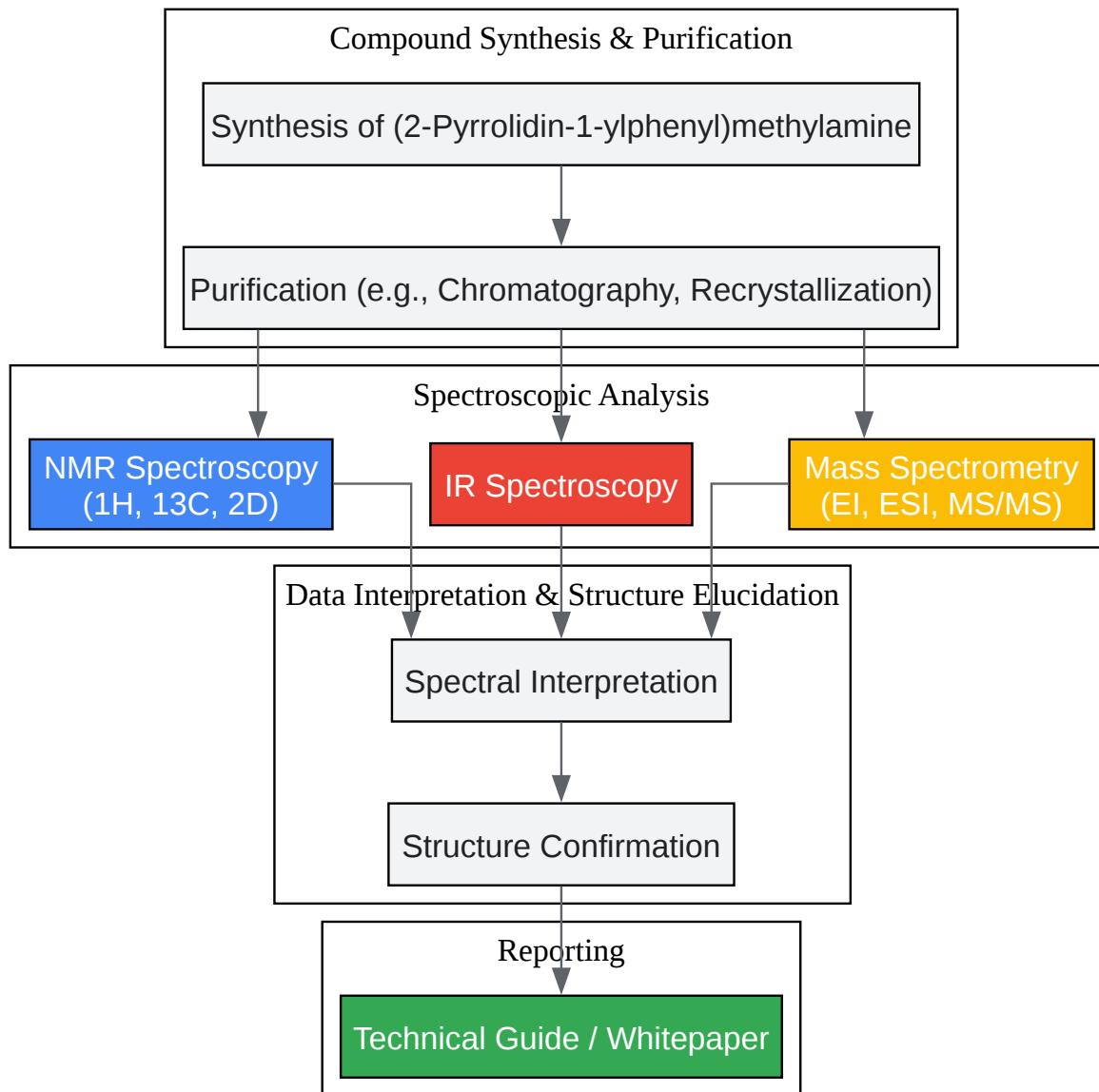
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph (LC-MS). Acquire the spectrum in positive ion mode.
 - EI-MS: Introduce the sample (often via a gas chromatograph, GC-MS) into the EI source. The standard electron energy is 70 eV.
- Tandem MS (MS/MS): To elucidate fragmentation pathways, select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like **(2-Pyrrolidin-1-ylphenyl)methylamine**.



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Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of **(2-Pyrrolidin-1-ylphenyl)methylamine**.

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